molecular formula C6H5F4N3 B2486909 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 2327056-93-7

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B2486909
CAS RN: 2327056-93-7
M. Wt: 195.121
InChI Key: PXVZGUSDGIKAAR-UHFFFAOYSA-N
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Description

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

The synthesis of fluorine-containing compounds like 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine often involves the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules . For instance, N-2,2,2-trifluoroethylisatin ketimines have been developed as fluorine-containing synthons . A [3 + 2] cycloaddition reaction for the synthesis of 5′-trifluoromethyl-spiro[pyrrolidin-3,2′-oxindoles] from nitroolefins and N-2,2,2-trifluoroethylisatin ketimines has been reported .

Scientific Research Applications

Acaricide Development

The compound has been used in the development of a novel acaricide, known as HNPC-A188 . This acaricide contains trifluoroethyl thioether and pyrimidin-4-amine . HNPC-A188 exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .

Pesticide Research

The trifluoroethyl thioether derivatives, including “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, exhibit excellent bioactivity . They have been used in research for the development of novel pesticides .

Resistance Management

The compound has been used in research to manage resistance in mites . Mites have strong reproductive ability and can quickly develop resistance . The use of this compound can help manage this resistance .

Toxicity Reduction

Pyrimidifen is an excellent commercial acaricide, but it is not low toxic to mammals . The introduction of trifluoroethyl thioether into the pyrimidine derivatives, including “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine”, can help reduce toxicity .

Improving Lipophilic Pharmacokinetic Properties

Trifluoroethyl sulfur groups such as trifluoromethyl sulfur (-SCF3), difluoromethyl sulfur (-SCF2H), and trifluoroethyl sulfur (CF3CH2S-) can greatly improve the lipophilic pharmacokinetic properties of drug molecules . The compound “5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine” contains a trifluoroethyl group, which contributes to these properties .

Mechanism of Action

Target of Action

It’s known that this compound exhibits excellent acaricidal activity , suggesting that it likely targets essential biological processes in mites.

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

The molecular and cellular effects of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine’s action result in excellent acaricidal activity. It has been reported to exhibit LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .

properties

IUPAC Name

5-fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3/c7-4-1-11-3-13-5(4)12-2-6(8,9)10/h1,3H,2H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVZGUSDGIKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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